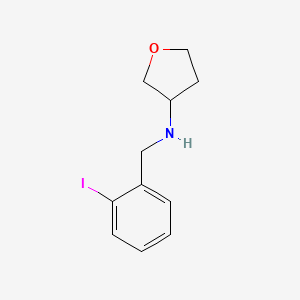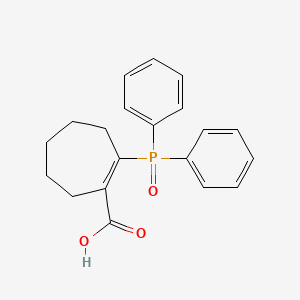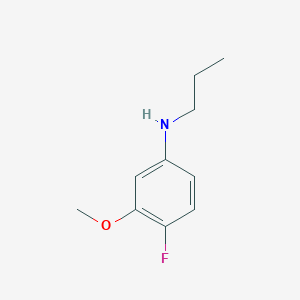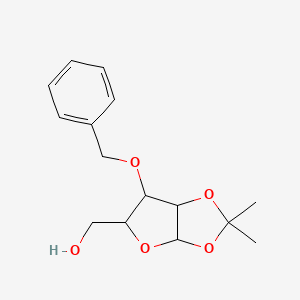
3-O-Benzyl-1-O,2-O-isopropylidene-beta-L-lyxofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-Benzyl-1-O,2-O-isopropylidene-beta-L-lyxofuranose: is a synthetic organic compound that belongs to the class of furanose sugars It is characterized by the presence of benzyl and isopropylidene protective groups, which are commonly used in organic synthesis to protect hydroxyl groups during chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Benzyl-1-O,2-O-isopropylidene-beta-L-lyxofuranose typically involves the protection of hydroxyl groups on a lyxofuranose sugar. One common method includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups on lyxofuranose are protected using benzyl and isopropylidene groups. This is achieved by reacting the sugar with benzyl bromide and acetone in the presence of an acid catalyst.
Formation of Isopropylidene Acetal: The isopropylidene group is introduced by reacting the sugar with acetone and an acid catalyst, such as sulfuric acid, to form the acetal.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are oxidized to form carbonyl compounds.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: The benzyl and isopropylidene groups can be substituted with other protective groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include sodium periodate and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium carbonate can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: 3-O-Benzyl-1-O,2-O-isopropylidene-beta-L-lyxofuranose is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of various sugar derivatives and glycosides.
Biology: In biological research, this compound is used to study carbohydrate metabolism and enzyme interactions. It can be used as a substrate or inhibitor in enzymatic assays.
Medicine: Its derivatives have shown activity against certain pathogens .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 3-O-Benzyl-1-O,2-O-isopropylidene-beta-L-lyxofuranose involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The protective groups on the compound allow it to selectively interact with these targets without undergoing unwanted side reactions. The benzyl and isopropylidene groups can be removed under specific conditions to release the active sugar moiety, which can then participate in biochemical pathways .
Comparison with Similar Compounds
- 3-O-Benzyl-1,2-O-isopropylidene-alpha-D-allofuranose
- 3-O-Benzyl-1,2-O-isopropylidene-alpha-D-glucofuranose
- 4-O-Benzyl-2,3-O-isopropylidene-L-threose
Comparison: 3-O-Benzyl-1-O,2-O-isopropylidene-beta-L-lyxofuranose is unique due to its specific stereochemistry and protective groups. While similar compounds may have the same protective groups, their stereochemistry and sugar moieties differ, leading to different reactivity and applications. For example, 3-O-Benzyl-1,2-O-isopropylidene-alpha-D-allofuranose has a different stereochemistry, which affects its interaction with enzymes and other molecular targets .
Properties
IUPAC Name |
(2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-15(2)19-13-12(11(8-16)18-14(13)20-15)17-9-10-6-4-3-5-7-10/h3-7,11-14,16H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGQAKYHAOEVJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)CO)OCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
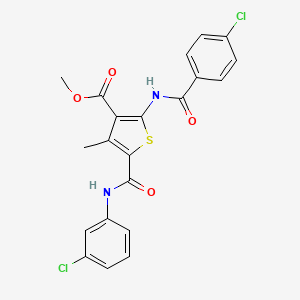


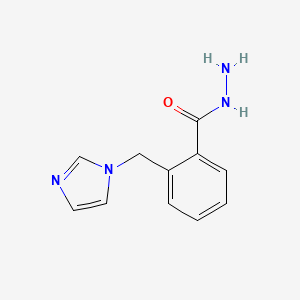



![6-Bromo-1-(cyclopropylmethyl)-1H-benzo[d]imidazole](/img/structure/B12066463.png)
